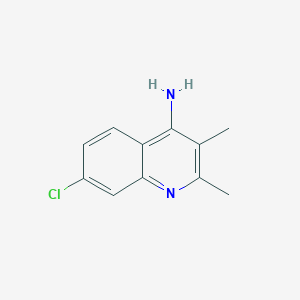![molecular formula C9H7N5O B11897037 4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 112617-23-9](/img/structure/B11897037.png)
4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamides with aldehydes under visible light irradiation, using fluorescein as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant . Another approach includes the use of 2-aminopyridines and nitriles, which undergo oxidative cyclization in the presence of oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. This includes large-scale cyclization reactions using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various alkyl or acyl groups.
科学的研究の応用
作用機序
The mechanism of action of 4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with molecular targets such as histone acetyltransferase PCAF. By binding to the active site of this enzyme, the compound can inhibit its activity, leading to alterations in gene expression and subsequent anticancer effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell wall synthesis and function .
類似化合物との比較
Similar Compounds
1,2,4-triazolo[4,3-c]quinazolines: These compounds share a similar triazoloquinazoline core and have been studied for their anticancer activity.
1,2,4-triazolo[4,3-a]quinoxalines: These compounds also contain a triazoloquinazoline structure and have shown potential as antidepressant agents.
Uniqueness
4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit histone acetyltransferase PCAF and its broad-spectrum antimicrobial activity set it apart from other similar compounds .
特性
CAS番号 |
112617-23-9 |
|---|---|
分子式 |
C9H7N5O |
分子量 |
201.18 g/mol |
IUPAC名 |
4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C9H7N5O/c10-14-8(15)6-3-1-2-4-7(6)13-5-11-12-9(13)14/h1-5H,10H2 |
InChIキー |
VCMYFUVVZKCPSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN=CN23)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


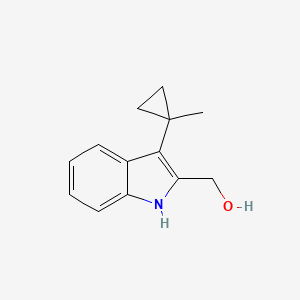
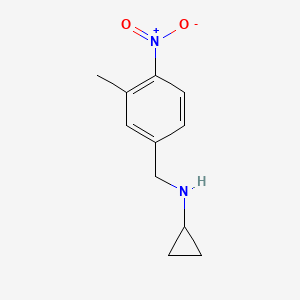


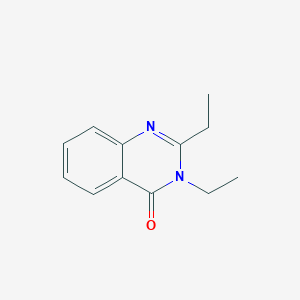
![2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine](/img/structure/B11896999.png)
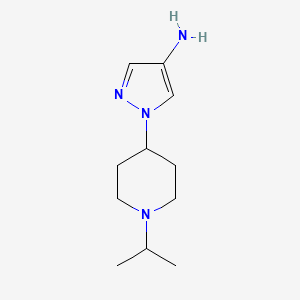
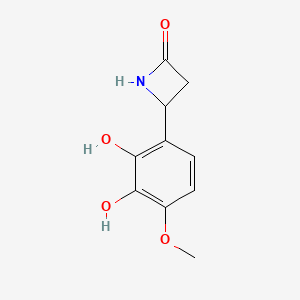

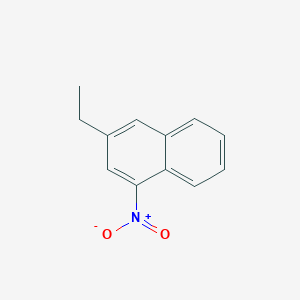

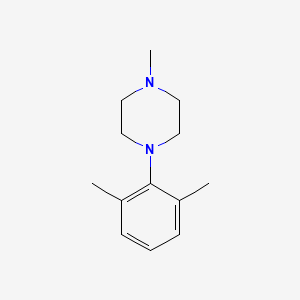
![1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)-](/img/structure/B11897063.png)
